Product packaging for Somatuline Autogel(Cat. No.:)

Somatuline Autogel

Cat. No.: B10774541
M. Wt: 2492.9 g/mol
InChI Key: RUGAHXUZHWYHNG-NLGNTGLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Somatuline Autogel is a long-acting depot formulation of lanreotide, a potent synthetic octapeptide analog of somatostatin. Its primary research value lies in the investigation of somatostatin receptor (SSTR)-mediated pathways, with a high affinity for SSTR subtypes 2 and 5. The compound's mechanism of action involves the inhibition of the secretion of various hormones and growth factors, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), glucagon, insulin, and gastrin. This makes it an indispensable tool for preclinical and basic science research in oncology and endocrinology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C118H158N22O30S4 B10774541 Somatuline Autogel

Properties

Molecular Formula

C118H158N22O30S4

Molecular Weight

2492.9 g/mol

IUPAC Name

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1

InChI Key

RUGAHXUZHWYHNG-NLGNTGLNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Fundamental Pharmacological Research of Lanreotide Autogel

Somatostatin (B550006) Receptor Binding and Selectivity Research

Receptor Selectivity Mechanisms and Structure-Activity Relationships

Ligand-Receptor Interaction Dynamics

Lanreotide (B11836) is a synthetic octapeptide analog of the natural hormone somatostatin. droracle.ai Its mechanism of action is initiated by binding to somatostatin receptors, which are found on the surface of various cells. droracle.aipatsnap.com Lanreotide demonstrates a high binding affinity for human somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), with reduced affinity for SSTR1, SSTR3, and SSTR4. nih.govdroracle.ai The activity at SSTR2 and SSTR5 is considered the primary mechanism for its inhibitory effects on hormone secretion. droracle.ai

Cryo-electron microscopy studies have revealed that the binding pocket for lanreotide is located in the transmembrane region of the receptor. nih.gov The interaction is stabilized by specific molecular contacts. Notably, the Trp4–Lys5 amino acid sequence on lanreotide plays a critical role; the nitrogen atom of the Lysine (Lys) side chain forms a salt bridge with a specific aspartic acid residue (D1373.32) and a hydrogen bond with a tyrosine residue (Y3137.43) within SSTR1. nih.gov Furthermore, hydrophobic interactions between other receptor residues and the indole (B1671886) ring of lanreotide's tryptophan (Trp) contribute to stabilizing the ligand in the binding pocket. nih.gov This binding event triggers conformational changes in the receptor, which are essential for coupling with intracellular G proteins and initiating downstream signaling. nih.gov

The following table presents the inhibition constants (Ki) of lanreotide for the five human somatostatin receptor subtypes, providing a quantitative measure of its binding affinity.

Table 1: Lanreotide Binding Affinity (Ki) for Human Somatostatin Receptor Subtypes

Receptor Subtype Lanreotide Ki (nM)
hSSTR1 >1000
hSSTR2 1.2
hSSTR3 87
hSSTR4 >1000
hSSTR5 9.5

Data represents the mean inhibition constant (Ki) in nanomoles (nM). A lower Ki value indicates a higher binding affinity.

Molecular Mechanisms of Action Beyond Receptor Binding

The therapeutic effects of lanreotide extend beyond simple receptor occupation, involving the direct modulation of multiple intracellular signaling cascades that govern cellular functions like secretion and proliferation.

Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. mdpi.comwikipedia.org Upon binding of lanreotide, the SSTRs activate associated intracellular G-proteins, which are heterotrimeric complexes composed of α, β, and γ subunits. wikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. wikipedia.org

SSTRs predominantly couple to the pertussis toxin-sensitive Gi/o family of proteins. nih.gov This interaction is a key step in initiating the downstream signaling events. nih.gov Research has also shown that SSTR2 and SSTR5, the primary targets of lanreotide, can also couple to the Gq/11 pathway, indicating a potential for broader and more complex signal transduction. researchgate.net The activation of these G-proteins triggers a cascade of intracellular events that ultimately mediate the physiological actions of lanreotide. mdpi.com

A principal and well-established consequence of SSTR activation, particularly through the Gi/o pathway, is the inhibition of the enzyme adenylyl cyclase. patsnap.commdpi.comnih.gov Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting this enzyme, lanreotide binding leads to a decrease in intracellular cAMP levels. patsnap.com Since cAMP functions as a critical second messenger in numerous signaling pathways, its reduction has widespread effects, most notably the inhibition of hormone secretion from endocrine cells. mdpi.com

SSTR activation by lanreotide also leads to the stimulation of phosphotyrosine phosphatase (PTP) activity. mdpi.comoup.com PTPs are enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, counteracting the activity of tyrosine kinases. This signaling pathway is implicated in the regulation of cell proliferation. mdpi.comnih.gov Studies have demonstrated that somatostatin analogs with high affinity for SSTR2 can stimulate PTP activity and inhibit cell proliferation. nih.gov Specifically, the PTP known as SHP-1 has been shown to associate with SSTRs and is believed to be involved in the negative growth signals promoted by SSTR2 activation. nih.govnih.gov

The modulation of mitogen-activated protein (MAP) kinase pathways is another important mechanism through which SSTRs exert their effects. mdpi.comoup.com The p38 MAPK pathway, in particular, is a key signaling cascade that responds to extracellular stimuli and stress to regulate cellular processes such as proliferation, differentiation, and apoptosis. mdpi.commaplespub.comfrontiersin.org Activation of SSTRs can modulate MAPK activity, which may play a role in the antiproliferative effects of somatostatin analogs. mdpi.comnih.gov The p38 MAPK pathway involves a phosphorylation cascade where upstream kinases (MAPKKKs and MAPKKs) sequentially phosphorylate and activate the p38 MAPK isoforms. mdpi.comfrontiersin.org The activation of this pathway by SSTR signaling contributes to the regulation of tumor cell growth. nih.gov

Indirect Biological Modulations

Lanreotide Autogel plays a crucial role in the endocrine management of conditions like acromegaly by inhibiting the secretion of growth hormone (GH). nih.govresearchgate.net This action has a direct downstream effect on the production of Insulin-like Growth Factor-1 (IGF-1), a potent mitogenic growth factor whose synthesis is stimulated by GH. nih.govresearchgate.net By suppressing GH levels, lanreotide effectively reduces circulating IGF-1, thereby inhibiting a key signaling pathway involved in cell proliferation and tumor growth. nih.govdroracle.ainih.gov

Clinical studies in patients with acromegaly have demonstrated the rapid and sustained efficacy of Lanreotide Autogel in controlling both GH and IGF-1 levels. nih.gov A multicenter study observed a significant reduction in these hormone levels over a 52-week period. nih.gov After four injections, 54% of patients had normalized IGF-1 levels, a figure that rose to 59% by week 52. nih.gov For patients who achieved biochemical control without needing dose escalation, the success rate was as high as 85%. nih.gov

Pharmacodynamic modeling further elucidates the relationship between lanreotide serum concentration and its inhibitory effects on GH and IGF-1. nih.gov Research indicates that while lanreotide cannot completely abolish GH secretion, specific concentrations are required to achieve hormonal control. nih.gov

Efficacy of Lanreotide Autogel in Normalizing Hormone Levels Over 52 Weeks nih.gov
ParameterResult after 4 InjectionsResult at Week 52
Patients with >50% reduction in GH levels72%82%
Patients with normalized IGF-1 levels54%59%
Patients achieving both GH ≤ 2.5 ng/ml and normalized IGF-138%43%

The process of tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. mdpi.com Somatostatin analogues, including lanreotide, can indirectly inhibit tumor angiogenesis. nih.govipsen.com This anti-angiogenic effect is mediated through the interaction with somatostatin receptors (SSTRs), particularly SSTR2, which are expressed on the surface of endothelial cells and monocytes. ipsen.comcancernetwork.com

Research has shown that the gene for SSTR2 is uniquely up-regulated in angiogenic blood vessels compared to resting, non-proliferating vessels. cancernetwork.com By binding to these receptors on endothelial cells, lanreotide can interfere with the signaling cascades that promote the proliferation and migration of these cells, thus hindering the formation of new tumor vasculature. ipsen.comviamedica.pl Furthermore, lanreotide has been shown to protect endothelial cells from inflammatory injury, which can also be a component of the tumor microenvironment. nih.gov

Research on Cellular Proliferation Inhibition Mechanisms

Lanreotide Autogel exhibits direct anti-proliferative effects on tumor cells, a mechanism central to its approval for controlling tumor growth in neuroendocrine tumors (NETs). nih.govfrontiersin.org These effects are primarily mediated by the activation of SSTRs on tumor cells, which triggers intracellular signaling pathways that halt cell division and growth. nih.govmdpi.com

The binding of lanreotide to its cognate SSTRs, predominantly SSTR2 and SSTR5, initiates a cascade of intracellular events that can lead to cell cycle arrest. mdpi.comresearchgate.net This process involves the activation of tyrosine phosphatases and the modulation of the ERK pathway. mdpi.com Activation of SSTRs can induce the expression of cyclin-dependent kinase inhibitors, which are key regulators that can halt the progression of the cell through its division cycle. viamedica.pl This inhibition of mitosis is a cornerstone of the direct anti-proliferative activity of somatostatin analogues. researchgate.net

The anti-proliferative effects of lanreotide have been documented in various in vitro studies using different tumor cell lines, although the results can vary depending on the cell type and its specific molecular characteristics.

In studies using bronchopulmonary neuroendocrine tumor (BP-NET) cell lines NCI-H720 and NCI-H727, lanreotide alone showed a modest inhibitory effect on proliferation at high concentrations. frontiersin.orgnih.gov However, its efficacy was significantly enhanced when used in combination with PI3K/mTOR inhibitors, suggesting a synergistic relationship and a way to overcome potential resistance to lanreotide as a monotherapy. frontiersin.orgnih.gov

In Vitro Anti-proliferative Effect of Lanreotide on BP-NET Cell Lines frontiersin.org
TreatmentReduction in Viable Cells
Lanreotide alone1%–23%
Lanreotide + BYL719 + Everolimus (B549166) (Triple Combination)20%–70%

Interestingly, research on pancreatic neuroendocrine tumor (panNET) cell lines has revealed differential effects. In the QGP cell line, lanreotide reduced cell numbers, consistent with an anti-proliferative effect. semanticscholar.org Conversely, in the BON cell line, lanreotide unexpectedly led to an increase in cell numbers, highlighting that the cellular response to the drug can be context-dependent. semanticscholar.org

Differential In Vitro Effects of Lanreotide on PanNET Cell Lines semanticscholar.org
Cell LineEffect on Cell Number (% of Control)
QGP89.05% (Reduction)
BON126.9% (Increase)

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a regulated cellular suicide mechanism that is essential for normal tissue homeostasis and is often dysregulated in cancer. nih.govcellsignal.com The induction of apoptosis is another mechanism through which somatostatin analogues can exert their anti-tumor effects. mdpi.com

Research suggests that high-dose somatostatin analogue treatment can induce apoptosis in neuroendocrine tumors. nih.gov This effect appears to be mediated primarily through SSTR2 and SSTR3. viamedica.plmdpi.com The binding of lanreotide to these receptors can trigger the intrinsic apoptotic pathway. mdpi.com This pathway involves a cascade of intracellular proteins, including the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which ultimately dismantle the cell. cellsignal.comyoutube.com

A clinical study investigating patients with neuroendocrine tumors found a correlation between treatment with high-dose lanreotide and an increase in the apoptotic index (AI), which measures the percentage of apoptotic cells. nih.gov This increase in apoptosis was observed in patients who also showed a biochemical response to the treatment, suggesting a direct link between the drug's mechanism and its clinical effect. nih.gov

Change in Apoptotic Index (AI) in Patients with a Biochemical Response to High-Dose Lanreotide nih.gov
Time PointMean Increase in Apoptotic Index (AI)
After 6 Months+1.94%
After 12 Months+4.22%
Intrinsic Apoptosis Pathway Activation

The intrinsic pathway of apoptosis is a complex signaling cascade that originates from within the cell, primarily involving the mitochondria. In response to cellular stress, this pathway is initiated, leading to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Research on somatostatin analogs, with similar mechanisms of action to lanreotide, has shown their capability to activate the intrinsic apoptosis pathway. This activation is characterized by the stimulation of caspases, a family of protease enzymes that are central to the execution of apoptosis. The activation of these caspases leads to the degradation of various cellular components, including anti-apoptotic proteins, ultimately resulting in cell death. While the direct effects of lanreotide on specific components of the intrinsic pathway, such as the Bcl-2 family of proteins and cytochrome c release, are still under detailed investigation, the existing evidence points towards its role in initiating this mitochondrial-mediated cell death process.

Receptor Subtype-Specific Apoptotic Mediation (e.g., SSTR2, SSTR3)

The pro-apoptotic effects of lanreotide are mediated through its interaction with specific somatostatin receptor subtypes, particularly SSTR2 and SSTR3. Lanreotide exhibits a high binding affinity for these receptors, which are often overexpressed in neuroendocrine tumors.

Studies have revealed distinct mechanisms by which SSTR2 and SSTR3 activation leads to apoptosis. SSTR3-mediated apoptosis has been shown to be dependent on the tumor suppressor protein p53. Activation of SSTR3 can lead to the induction of the pro-apoptotic protein Bax, a member of the Bcl-2 family, which plays a critical role in mitochondrial outer membrane permeabilization.

Endocrine and Neuroendocrine Function Modulation Studies

Lanreotide Autogel exerts significant modulatory effects on various endocrine and neuroendocrine functions, primarily through its inhibitory action on hormone secretion. This has been a key area of pharmacological research, with numerous studies investigating its impact on growth hormone, insulin (B600854), glucagon, and other hormones.

Research on Growth Hormone Secretion Inhibition

The inhibitory effect of Lanreotide Autogel on growth hormone (GH) secretion is well-documented, particularly in the context of acromegaly, a condition characterized by excessive GH production. Clinical trials have consistently demonstrated the efficacy of Lanreotide Autogel in controlling GH and insulin-like growth factor 1 (IGF-1) levels.

Clinical Studies on Growth Hormone (GH) and IGF-1 Control in Acromegaly with Lanreotide Autogel

StudyNumber of PatientsPrimary OutcomeKey FindingsCitation
PRIMARYS Study90Tumor Volume Reduction and Hormonal ControlAt 48 weeks, 62.9% of patients achieved a clinically significant tumor volume reduction (≥20%). Mean GH levels of ≤1.0 μg/L and IGF-1 normalization were achieved in 30.6% of patients. h1.co
Multicenter, Open-Label Study27GH and IGF-1 ControlSafe GH values (<2.5 ng/mL) were achieved in 42% of patients, and normal IGF-1 values were achieved in 54% of patients. Both targets were met in 38% of patients. nih.gov
52-Week Open Extension Study108Reduction in GH and IGF-1 LevelsAfter four injections, 49% of patients achieved GH levels ≤2.5 ng/mL, and 54% had normalized IGF-1. By week 52, these proportions were 54% and 59%, respectively. nih.gov

Investigation of Insulin and Glucagon Secretion Dynamics

Lanreotide Autogel's influence on pancreatic hormone secretion, specifically insulin and glucagon, has been a subject of extensive investigation. As a somatostatin analog, it is known to inhibit the secretion of both of these hormones, which can have implications for glucose metabolism.

Studies on Other Endocrine and Exocrine Function Inhibition (e.g., Gastrin, Pancreatic Polypeptide)

The inhibitory effects of Lanreotide Autogel extend to other hormones within the gastrointestinal and pancreatic systems. Research has demonstrated its ability to suppress the secretion of gastrin and pancreatic polypeptide.

In patients with MEN1-related gastrinomas, Lanreotide Autogel has been shown to be effective in achieving biochemical control of hypergastrinemia, with a significant reduction in plasma gastrin levels. endocrine-abstracts.org One case series reported normalization of plasma gastrin levels in 70% of patients and a mean reduction of 78.9% after the first three months of treatment. endocrine-abstracts.org A case report of a patient with metastatic gastrinoma also demonstrated a significant reduction in gastrin levels following treatment with Lanreotide Autogel. nih.gov Furthermore, preclinical and clinical pharmacological studies have indicated that lanreotide significantly reduces the levels of pancreatic polypeptide. nih.gov

Advanced Formulation Science and Drug Delivery Research for Lanreotide Autogel

Supramolecular Self-Assembly Mechanisms of Lanreotide (B11836)

The therapeutic efficacy of Somatuline Autogel® is intrinsically linked to the ability of lanreotide to self-assemble into ordered supramolecular structures in aqueous environments. This process is driven by a combination of noncovalent intermolecular interactions, including hydrophobic effects, hydrogen bonding, and specific side-chain interactions, which guide the peptide monomers into higher-order assemblies. These interactions are fundamental to the formation of the gel-like matrix that enables prolonged drug delivery.

Molecular Architecture and Aggregate Formation

The self-assembly of lanreotide results in a hierarchical structure, progressing from individual peptide molecules to complex nanostructures. This molecular architecture is crucial for the formulation's stability and release characteristics.

Lanreotide, under specific conditions, spontaneously self-assembles into hollow, monodisperse nanotubes. pnas.orgpnas.orgnih.govresearchgate.netfrontiersin.orgnih.govacs.orgresearchgate.netregulations.gov These nanotubes are characterized by a precise diameter and wall thickness, forming the building blocks of the hydrogel matrix. The assembly process is hierarchical, beginning with the formation of peptide dimers, which then associate into β-sheet filaments. These filaments subsequently arrange laterally to form the walls of the nanotubes. pnas.orgresearchgate.netnih.govacs.orgresearchgate.net At higher concentrations, these nanotubes pack together, often in a hexagonal lattice, to create the supramolecular gel structure known as Autogel. pnas.orgpnas.orgnih.govregulations.gov The formation pathway involves distinct stages, including the initial dimerization of peptide molecules, followed by the formation and elongation of open ribbons, and finally, the closure of these ribbons into stable nanotubes. acs.orgresearchgate.net

Table 1: Nanotube Structural Characteristics

FeatureDimensionReference(s)
Diameter~24-25 nm (244 Å) pnas.orgfrontiersin.orgnih.govregulations.govfrontiersin.org
Wall Thickness~18 Å pnas.org

Table 2: Hierarchical Assembly Stages of Lanreotide

StageDescriptionVisualization/Characterization MethodReference(s)
1Peptide Dimer FormationAnalytical centrifugation, NMR researchgate.netacs.orgresearchgate.net
2Open Ribbon FormationTransmission Electron Microscopy (TEM) acs.orgresearchgate.net
3Unstable Helical Ribbon FormationTEM, Small Angle X-ray Scattering (SAXS) acs.orgresearchgate.net
4Nanotube Formation (Lateral association of filaments)Various microscopy, X-ray scattering pnas.orgresearchgate.netnih.govacs.orgresearchgate.net
5Nanotube Packing (e.g., hexagonal lattice)Microscopy, X-ray scattering pnas.orgpnas.orgresearchgate.netnih.govregulations.gov

The specific amino acid sequence of lanreotide plays a pivotal role in dictating its self-assembly behavior. nih.govpnas.org Several molecular features are critical for the formation of stable nanotubes:

Aromatic Residues: The presence and specific arrangement of aromatic side chains, particularly two unnatural ones (D-naphthylalanine and D-tryptophan) alongside tyrosine, are essential. pnas.orgnih.gov

Hydrophilic/Hydrophobic Balance: The spatial distribution of hydrophilic and hydrophobic residues along the peptide chain influences the amphiphilic character required for self-assembly. nih.gov

β-Turn Conformation: The presence of an aromatic side chain within the β-turn region contributes to the peptide's conformation. nih.gov

Disulfide Bridge: An intramolecular disulfide bond between cysteine residues (Cys2 and Cys7) constrains the peptide into a β-hairpin conformation, which is stabilized within the nanotube structure. pnas.orgnih.govresearchgate.netregulations.govpnas.org

Modifications to these intrinsic molecular characteristics can lead to a loss of self-assembling capability or the formation of less ordered structures, such as amyloid fibers or curved lamellae. nih.gov

Table 3: Key Molecular Determinants of Lanreotide Self-Assembly

Molecular FeatureRole in Self-AssemblyReference(s)
Aromatic Side ChainsSpecificity of two out of three aromatic residues is essential pnas.orgnih.gov
Hydrophilic/Hydrophobic BalanceGoverns amphiphilic character for assembly nih.gov
β-Turn Aromatic ResidueContributes to peptide backbone conformation nih.gov
Intramolecular Disulfide BridgeConstrains peptide into a stable β-hairpin conformation pnas.orgnih.govresearchgate.netregulations.govpnas.org
Amino Acid SequenceOverall sequence dictates assembly propensity nih.govpnas.org

Physico-Chemical Parameters Influencing Self-Assembly

Beyond the intrinsic molecular properties, external physico-chemical factors significantly modulate the self-assembly process, influencing the morphology and stability of the resulting nanostructures.

Lanreotide's self-assembly is highly dependent on its concentration in solution. nih.govnih.govdiva-portal.org At low concentrations, typically below approximately 20 mM or 3% (w/w), lanreotide tends to form soluble aggregates or individual, monodisperse nanotubes. pnas.orgnih.gov As the concentration increases, for instance, to around 10% (w/w) or higher (up to approximately 150 mM), these nanotubes aggregate and pack into more ordered structures, such as hexagonal lattices, ultimately forming the hydrogel matrix of this compound®. pnas.orgpnas.orgnih.govregulations.gov At concentrations exceeding approximately 20% (w/w), the formation of polydisperse, embedded nanotubes is observed, with a loss of the ordered hexagonal lattice. nih.gov The concentration of the acetate (B1210297) counterion is also noted as critical for lanreotide aggregation and its long-acting function. nih.govmdpi.com

Table 4: Concentration-Dependent Self-Assembly of Lanreotide

Concentration RangeObserved Self-Assembled Structure(s)Reference(s)
< ~3% (w/w) or < ~20 mMSoluble aggregates, individual monodisperse nanotubes pnas.orgnih.gov
~3% to ~20% (w/w)Monodisperse nanotubes, hexagonal packing of nanotubes pnas.orgnih.govregulations.gov
> ~20% (w/w)Polydisperse embedded nanotubes, loss of hexagonal lattice nih.gov
High Concentrations (e.g., 10% w/w)Hydrogel formation (Autogel) pnas.orgpnas.orgnih.govregulations.gov

Environmental factors such as pH and ionic strength are critical modulators of lanreotide self-assembly. researchgate.netnih.gov

Ionic Strength: Lanreotide exhibits distinct assembly behaviors based on ionic strength. In low ionic strength acetic acid solutions, lanreotide remains dissolved, but upon injection into subcutaneous tissue, which has a higher ionic strength, it aggregates to form a prolonged-release formulation. diva-portal.org The presence of electrolytes generally leads to the formation of narrower and denser nanofibrils, correlating with increased mechanical properties (storage modulus) of the hydrogels. core.ac.uk

Counterions: Counterions, particularly acetate (AcOH), are vital in modulating the self-aggregation process and the characteristics of the supramolecular structures. nih.govmdpi.com Lanreotide can accommodate a specific number of counterions, influenced by its amino acid composition. mdpi.com Higher acetate concentrations have been associated with the formation of more cross-linked tubular structures. mdpi.com

pH: While specific detailed studies on lanreotide's pH-dependent self-assembly are less prominent in the provided results, pH is generally recognized as a factor influencing peptide self-assembly by altering charge states and hydrogen bonding capabilities. researchgate.netnih.gov For other peptides, such as triptorelin, higher pH values have been shown to promote nanotube formation. frontiersin.org

Compound Names:

Lanreotide

this compound

Somatostatin (B550006)

Acetic acid (AcOH)

In Vivo Depot Formation and Sustained Release Research

The efficacy of Lanreotide Autogel is intrinsically linked to its ability to form a sustained-release depot in vivo following subcutaneous injection. This process involves complex physical and chemical transformations that govern the drug's release profile.

Lanreotide Autogel is formulated as a supersaturated aqueous solution of lanreotide acetate nih.govfda.govregulations.govservice.gov.ukgoogle.comhpfb-dgpsa.cawikipedia.org. Upon administration via deep subcutaneous injection, this formulation interacts with physiological fluids, initiating a cascade of events that lead to depot formation regulations.govregulations.gov. The drug precipitates from its supersaturated state, transforming from a semi-solid gel-like consistency into a solid depot structure in situ regulations.govregulations.gov. This transformation is facilitated by the inherent self-assembly properties of lanreotide, which can spontaneously form ordered supramolecular structures, such as nanotubes regulations.govwikipedia.orgbachem.comcontrolledreleasesociety.orgmdpi.com. These nanotubes, formed through noncovalent peptide dimerization and assembly, create a dense, gel-like matrix regulations.govbachem.com. The precise concentration of lanreotide acetate and the presence of acetic acid are critical factors influencing this aggregation and subsequent depot formation nih.gov. The formulation's viscous, gel-like nature is a direct result of these self-assembled structures regulations.govgoogle.comnih.gov.

The solid depot formed in vivo serves as the reservoir for the sustained release of lanreotide regulations.gov. The release kinetics from this depot are characterized by a gradual and prolonged process, typically described by first-order or log-linear kinetics europa.eumagonlinelibrary.comnih.govnih.gov. This leads to a stable release profile, maintaining therapeutic drug levels for an extended period, often around 28 days service.gov.ukbachem.commagonlinelibrary.comnih.govnih.gov. The apparent terminal half-life of lanreotide from the Autogel formulation is primarily dictated by the rate of drug release from the depot, rather than the intrinsic disposition half-life of the peptide, a phenomenon known as "flip-flop" kinetics fda.gov. The release mechanism involves dissolution and passive diffusion of lanreotide from the surface of the precipitated depot into the surrounding subcutaneous tissue regulations.gov. This controlled release pattern minimizes fluctuations in plasma concentrations, contributing to consistent therapeutic outcomes europa.eu.

Pharmacokinetic modeling plays a crucial role in understanding and predicting the drug release from the Lanreotide Autogel depot. Population pharmacokinetic analyses have been employed to characterize the absorption and disposition of lanreotide following deep subcutaneous administration researchgate.netnih.gov. These models often describe the drug's behavior using multi-compartment open systems, with the absorption rate modeled to decrease exponentially over time researchgate.net. Such modeling efforts have provided insights into the feasibility of extending dosing intervals, supporting the development of formulations with longer durations of action researchgate.netnih.gov. Furthermore, previous pharmacokinetic and pharmacodynamic modeling has highlighted that lanreotide's efficacy is closely tied to maintaining serum concentrations above specific thresholds, underscoring the importance of predictable, sustained release tandfonline.com.

Development and Innovation in Lanreotide Formulations

Ongoing research aims to refine existing formulations and develop next-generation delivery systems for lanreotide, focusing on enhanced patient convenience and therapeutic effectiveness.

Research initiatives are focused on developing improved slow-release formulations that offer extended therapeutic coverage beyond the current monthly or bi-monthly intervals anr.frgoogle.com. Strategies include the development of new formulations designed to protect the product from generic competition and the exploration of novel active molecules with inherent self-assembly properties anr.fr. One significant area of innovation involves the development of prolonged-release formulations (PRF) that incorporate hydrosoluble co-solvents. These co-solvents are designed to facilitate the injection of higher lanreotide doses, potentially extending the dosing interval to 12 weeks while managing peak plasma concentrations tandfonline.comtandfonline.com. Patent literature also describes pharmaceutical compositions engineered for sustained release of at least two months, utilizing higher lanreotide doses and specific co-solvents and additives to optimize performance google.com.

A key challenge in the formulation of Lanreotide Autogel is managing its high viscosity anr.frrheologylab.com. The formulation's gel-like, semi-solid nature, a consequence of high peptide concentrations and self-assembly, contributes to significant viscosity regulations.govgoogle.comrheologylab.com. Reducing this viscosity is a primary objective to facilitate easier injection, particularly with smaller gauge needles, and to potentially increase the drug concentration within the formulation anr.fr. Research efforts are directed towards understanding how small molecules, such as co-solvents, can modify the physicochemical characteristics of the formulation, including viscosity anr.fr. Studies investigate the impact of pH and counterions on viscosity, aiming to identify conditions that yield more injectable formulations without compromising the depot's release characteristics anr.frgoogle.com. The high viscosity also presents challenges for manufacturing processes, such as terminal sterilization by aseptic filtration google.com.

Design of Novel Active Molecules with Engineered Self-Assembly Characteristics

Lanreotide Autogel stands as a pioneering example of how the intrinsic molecular design of a peptide can be leveraged to engineer its own sophisticated drug delivery system, a concept termed "self-formulation" anr.fr. The efficacy of this approach is rooted in the inherent capabilities of the lanreotide molecule itself.

The specific amino acid sequence, the cyclic nature of the peptide backbone, and the presence of particular amino acid residues are critical design elements that endow lanreotide with its intrinsic ability to self-assemble into ordered supramolecular structures researchgate.netnih.govacs.orgcontrolledreleasesociety.org. Research has meticulously elucidated the molecular and supramolecular pathways involved in this assembly, identifying key intermediates such as peptide dimers and β-sheet filaments that precede the formation of stable nanotubes researchgate.netacs.org. These intermediates are stabilized by specific non-covalent interactions, underscoring the precise molecular determinants that govern the assembly process researchgate.netnih.govcontrolledreleasesociety.org.

The success of Lanreotide Autogel has significantly advanced the field of peptide drug delivery, demonstrating that the development of novel active molecules can be guided by principles of engineered self-assembly. This involves a deep understanding of peptide chemistry to control molecular interactions and identify physico-chemical parameters that influence assembly anr.fr. By manipulating factors such as hydrophobicity/hydrophilicity balance, charge distribution, and specific amino acid sequences, it is possible to design new peptide-based therapeutics that can self-assemble into targeted delivery systems, offering enhanced pharmacokinetic profiles and improved therapeutic outcomes anr.frnih.gov. This paradigm shift in molecular design opens avenues for creating next-generation peptide drugs with built-in, sophisticated delivery mechanisms.

The development of Lanreotide Autogel represents a significant paradigm shift in peptide drug delivery. By harnessing the intrinsic self-assembly capabilities of the lanreotide molecule, this formulation creates a stable nanotube-based depot that enables sustained drug release over approximately one month. This innovative approach not only simplifies patient administration compared to older formulations but also exemplifies the power of molecular design in creating advanced drug delivery systems. The success of Lanreotide Autogel highlights the potential for designing future therapeutic peptides with engineered self-assembly characteristics, paving the way for more effective and convenient treatments across various medical fields.

Preclinical Research Methodologies and Findings for Lanreotide Autogel

In Vitro Pharmacological Characterization Studies

In vitro studies provide a controlled environment to dissect the specific cellular and molecular effects of a compound. For Lanreotide (B11836), these studies were crucial in confirming its activity as a somatostatin (B550006) analog.

Lanreotide's primary mechanism involves its interaction with somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are prevalent in many neuroendocrine cells. researchgate.netmdpi.com This interaction triggers a signaling cascade that inhibits hormone secretion. Cell-based assays using pituitary adenoma cells or other neuroendocrine cell lines are employed to quantify this inhibitory effect.

In these assays, cultured cells are exposed to varying concentrations of lanreotide, and the subsequent change in hormone levels in the culture medium is measured. The primary hormone of interest in the context of acromegaly research is Growth Hormone (GH). researchgate.netresearchgate.net Studies have demonstrated that lanreotide effectively suppresses the secretion of GH from pituitary tumor cells. researchgate.netendocrine-abstracts.org This inhibitory effect is dose-dependent and serves as a key indicator of the drug's potential efficacy in treating conditions characterized by hormone overproduction. nih.govnih.gov

Table 1: In Vitro Inhibition of Hormone Secretion by Lanreotide

Cell Type Hormone Measured Key Finding
Pituitary Adenoma Cells Growth Hormone (GH) Dose-dependent inhibition of GH secretion.
Pancreatic Islet Cells Insulin (B600854), Glucagon Modulation of pancreatic hormone release.

In Vitro Antitumor Effects on Transfected Cell Lines

The antiproliferative effects of lanreotide have been investigated using various cancer cell lines, particularly those derived from neuroendocrine tumors (NETs). mdpi.comresearchgate.net These studies often utilize cell lines transfected to express specific somatostatin receptor subtypes to confirm the receptor-mediated nature of the drug's action. The primary finding from these in vitro studies is that lanreotide exerts a cytostatic effect, meaning it inhibits cell proliferation rather than inducing direct cell death (cytotoxicity). mdpi.comnih.gov

The CLARINET study, a pivotal clinical trial, provided strong evidence for the antiproliferative effects of Lanreotide Autogel in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). researchgate.netnih.govnanets.net The preclinical basis for this effect was established in cell culture models where lanreotide was shown to arrest the growth of tumor cells.

Research has also explored the potential for lanreotide to work in concert with other anticancer agents. In cell culture models, lanreotide has been tested in combination with various chemotherapeutic drugs. The goal of these investigations is to determine if lanreotide can enhance the cytotoxic effects of chemotherapy, potentially allowing for lower doses of the chemotherapeutic agent and reducing associated toxicity. These studies assess cell viability, apoptosis rates, and other markers of cytotoxicity to determine if the combination results in an additive or synergistic effect against tumor cells.

In Vivo Animal Model Research

Following promising in vitro results, the evaluation of Lanreotide Autogel proceeds to in vivo animal models. These studies are essential for understanding the compound's pharmacokinetics, pharmacodynamics, and efficacy within a complex biological system.

To assess its hormone-inhibiting activity in a living organism, lanreotide is administered to rodent models. These models can be healthy animals or those specifically bred or induced to have conditions mimicking human diseases, such as GH-secreting tumors. frontiersin.org Following administration, researchers monitor levels of circulating hormones like GH and Insulin-like Growth Factor 1 (IGF-1), which is produced primarily in the liver in response to GH stimulation. nih.govmdpi.com

Studies in rodent models have consistently shown that lanreotide administration leads to a significant and sustained reduction in GH and IGF-1 levels. nih.gov This confirms the in vitro findings and demonstrates that the drug is effective at its primary pharmacological target in vivo.

Table 2: Summary of Lanreotide Effects in Rodent Models

Animal Model Parameter Measured Result
Rat Pituitary Tumor Model Serum GH Levels Significant decrease in circulating Growth Hormone. nih.gov

Antitumor Efficacy Evaluation in Xenograft Models

Xenograft models are a cornerstone of preclinical oncology research. In these models, human tumor cells are implanted into immunocompromised mice, allowing the tumors to grow. These models are then used to test the efficacy of anticancer drugs. For lanreotide, xenograft models are typically established using human neuroendocrine tumor cell lines.

Once tumors are established, mice are treated with Lanreotide Autogel, and tumor growth is monitored over time. These studies have provided evidence for the antitumor effects of lanreotide, demonstrating a reduction in the rate of tumor progression compared to control groups. frontiersin.org This in vivo antiproliferative effect aligns with the cytostatic activity observed in cell culture and the outcomes observed in clinical trials like the CLARINET study. nih.govnanets.net

Disease Progression Delay in Preclinical Neuroendocrine Tumor Models

The antiproliferative activity of lanreotide, the active substance in Somatuline Autogel, has been substantiated in preclinical investigations, providing the foundational evidence for its role in delaying disease progression in neuroendocrine tumors (NETs). The mechanism of action is primarily mediated through its binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are frequently overexpressed on NET cells. Preclinical studies indicate that activation of these G-protein coupled receptors triggers a cascade of intracellular events that inhibit tumor growth.

These signaling pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the activation of protein tyrosine phosphatases like Src homology phosphatase-1 (SHP1). researchgate.net The collective effect is a reduction in the secretion of growth-promoting hormones and a direct inhibition of cell proliferation pathways, such as the mitogen-activated protein kinase (MAPK) pathway. researchgate.net

In vitro studies using human neuroendocrine tumor cell lines have provided direct evidence of these antiproliferative effects. For instance, research on bronchopulmonary NET cell lines NCI-H720 and NCI-H727 demonstrated that lanreotide could produce a modest, dose-dependent inhibition of cell proliferation at high concentrations. frontiersin.org While the effect in monotherapy was modest in these specific cell lines, it confirmed a direct biological activity on tumor cells. frontiersin.org These preclinical findings support the principle that by directly and indirectly controlling cell growth and proliferation, lanreotide can delay tumor progression, a finding that has been subsequently demonstrated in major clinical trials. nih.govnih.govnih.gov

Table 1: Summary of In Vitro Antiproliferative Findings for Lanreotide

Preclinical ModelKey FindingsMechanism ImplicatedReference
Human Bronchopulmonary NET Cell Lines (NCI-H720, NCI-H727)Modest, dose-dependent inhibition of cell proliferation observed at high concentrations (1,000 nM and 10,000 nM).Direct action on tumor cells, likely via SSTR binding. frontiersin.org
General Cancer Cell ModelsActivation of protein tyrosine phosphatases and inhibition of MAPK and other cell proliferation pathways.SSTR-mediated signal transduction. researchgate.net

Comparative Efficacy Studies with Other Somatostatin Analogues in Animal Models

In the preclinical setting, the comparison of lanreotide with other somatostatin analogues (SSAs), most notably octreotide (B344500), has focused on differences in pharmacodynamics, formulation, and receptor binding profiles rather than direct head-to-head efficacy trials in animal models of NETs. Both lanreotide and octreotide are considered effective SSAs that exhibit a high binding affinity for the somatostatin receptor subtype 2 (SSTR2), which is the most prevalent subtype in well-differentiated NETs. onclive.com

However, subtle differences in their receptor binding profiles have been noted in preclinical assays. Some in vitro studies suggest that lanreotide may have a different binding affinity for other SSTR subtypes, such as SSTR5, compared to octreotide. nih.gov The clinical significance of these nuanced differences in receptor affinity on antiproliferative efficacy is not fully established, and most clinical comparisons have found the two agents to be largely similar in terms of tumor growth control. onclive.comnih.gov

The formulation of the long-acting depot preparations also represents a key preclinical distinction. Lanreotide Autogel is a water-based formulation that utilizes a novel nanotube structure for sustained release, administered as a deep subcutaneous injection. ronnyallan.net In contrast, long-acting octreotide employs a complex polymer microsphere formulation that requires intramuscular injection. ronnyallan.net While these formulation differences are significant from a pharmaceutical and delivery perspective, preclinical animal studies directly comparing their long-term antiproliferative efficacy in NET models are not extensively detailed in published literature. The general consensus, largely drawn from clinical data, is that both agents demonstrate a similar degree of efficacy in inhibiting tumor growth. onclive.com

Table 2: Preclinical Distinctions Between Lanreotide and Octreotide

FeatureLanreotide AutogelOctreotide LARReference
Primary Receptor AffinityHigh affinity for SSTR2High affinity for SSTR2 onclive.com
Other Receptor AffinitiesBinding affinity for other subtypes, including SSTR5, has been noted.Varying affinity for other SSTR subtypes. nih.gov
Formulation TechnologyAqueous, supersaturated solution forming self-assembling nanotubes.Microspheres of a biodegradable polymer (polyglactin). ronnyallan.net

Preclinical Safety Assessment Methodologies

Genotoxicity and Mutagenicity Testing Protocols

Lanreotide has been evaluated through a standard battery of genotoxicity tests to assess its potential to induce genetic mutations or chromosomal damage. These assays were conducted in accordance with established protocols to ensure comprehensive evaluation. The results from these studies demonstrated that lanreotide does not possess genotoxic potential.

The testing protocol included:

A bacterial reverse mutation assay (Ames test): This test assesses the ability of a substance to induce mutations in bacterial strains.

A cultured mammalian cell assay: This evaluates for gene mutations in mammalian cells.

A test for chromosome aberrations in human lymphocytes: This cytogenetic assay looks for structural damage to chromosomes.

An in vivo test for micronucleated erythrocytes in mice: This test detects chromosomal damage or damage to the mitotic apparatus in a living organism.

Additionally, the potential of lanreotide to induce gene mutations in the lacZ transgene in liver and bone marrow tissue from MutaMice was assessed. All conducted genotoxicity tests were deemed acceptable and showed no evidence of genotoxic potential for lanreotide.

Table 3: Summary of Genotoxicity and Mutagenicity Test Results for Lanreotide

Test TypeMethodologyResult
Bacterial Reverse Mutation AssayStandard Ames test protocol.Negative
Cultured Mammalian Cell AssayEvaluation of gene mutations in a mammalian cell line.Negative
Chromosome Aberration TestAnalysis of human lymphocytes in vitro.Negative
In Vivo Micronucleus TestAssessment of micronucleated erythrocytes in mice.Negative
In Vivo Gene Mutation AssayAnalysis of lacZ transgene in MutaMice tissues.Negative

Carcinogenicity Bioassays in Rodent Species

Long-term carcinogenicity studies are a critical component of preclinical safety assessment, designed to evaluate the tumorigenic potential of a compound after chronic exposure. For lanreotide, 104-week lifetime carcinogenicity bioassays were conducted in two rodent species, rats and mice, involving daily subcutaneous administration.

In the mouse study, there were no significant findings of carcinogenicity. In the Sprague-Dawley (SD) rat study, a statistically significant increase in cutaneous and subcutaneous tumors, specifically those of fibrous connective tissues, was observed at the injection sites in the high-dose group. However, it was noted that these findings might not be directly relevant to human risk, as they occurred under conditions of daily high-dose injections, which differs from the monthly injection schedule in humans.

Table 4: Overview of Lanreotide Carcinogenicity Bioassays

SpeciesDurationKey FindingsRelevance Assessment
Mouse104 weeksNo evidence of carcinogenicity.Considered low risk.
Rat (Sprague-Dawley)104 weeksStatistically significant increase in cutaneous and subcutaneous fibrous tumors at injection sites at the high dose.Findings may not be relevant to humans due to differences in dosing regimen (daily animal vs. monthly human).

Developmental and Reproductive Toxicity Studies in Animal Models

Developmental and reproductive toxicity (DART) studies are designed to identify any adverse effects of a substance on reproductive function and the developing offspring. For lanreotide, embryofetal toxicity studies were conducted in both rats and rabbits. The results of these studies revealed that lanreotide is not teratogenic, meaning it did not cause birth defects in the pregnant animals studied.

Further studies using the this compound formulation were performed in rats to assess effects on fertility and early embryonic development (Segment I) and embryofetal development (Segment II). In these studies, male and female rats received subcutaneous injections prior to and during mating. While no teratogenic effects were noted, poor tolerability was observed at the injection sites at the highest dose tested (20 mg/animal/injection), particularly in males.

Table 5: Summary of Developmental and Reproductive Toxicity Studies for Lanreotide

Study TypeAnimal ModelKey Findings
Embryofetal ToxicityRatNo evidence of teratogenicity.
Embryofetal ToxicityRabbitNo evidence of teratogenicity.
Fertility and Early Embryonic Development (Segment I)RatHigh doses were poorly tolerated at the injection site, particularly in males.
Embryofetal Development (Segment II)RatConsistent with other studies, no teratogenic effects were found.

Local Tissue Reaction Histopathology (e.g., Fibrosis, Granuloma Formation)

As a depot formulation designed for sustained release, the local tissue reaction to this compound at the injection site was a key area of preclinical investigation. Histopathological examinations were conducted as part of repeated-dose toxicity studies in both rats and dogs.

In both species, major histopathological findings at the injection sites included signs of chronic inflammatory changes. These changes were characterized by the presence of fibrosis and granuloma formation. This local tissue reaction is considered a likely consequence of the depot-forming nature of the drug compound and its physical irritation to the subcutaneous tissues. These effects were dose-dependent and were a primary observation in the local toxicity assessment of the formulation.

Table 6: Histopathological Findings at Injection Site

Animal ModelObserved Tissue ReactionAttributed Cause
RatChronic inflammatory changes, fibrosis, granuloma formation.Depot formation of the drug and resulting irritation to subcutaneous tissue.
DogChronic inflammatory changes, fibrosis, granuloma formation.Depot formation of the drug and resulting irritation to subcutaneous tissue.

Quantitative Pharmacology and Modeling for Lanreotide Autogel

Pharmacokinetic (PK) Modeling Approaches

Pharmacokinetic modeling for lanreotide (B11836) Autogel has focused on describing its absorption, distribution, and elimination. These models are essential for understanding the sustained-release properties of the Autogel formulation.

Compartmental models are mathematical constructs used to simplify the complex processes of drug distribution and elimination in the body. The choice of model often depends on the drug, its formulation, and the population being studied.

For lanreotide, different compartmental models have been employed to describe its disposition. Following a rapid intravenous bolus of an immediate-release formulation in healthy subjects, the disposition of lanreotide was best described by a three-compartment open model . In this model, the body is conceptualized as a central compartment (representing blood and highly perfused organs) and two peripheral compartments. The total volume of distribution was estimated to be 15.1 L.

In contrast, when modeling the serum profiles of the sustained-release lanreotide Autogel formulation after deep subcutaneous injection in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), a simpler one-compartment disposition model was found to be adequate. This model treats the body as a single, uniform unit. The estimated apparent volume of distribution in this patient population was 18.3 L. nih.govnih.gov The selection of a one-compartment model over a more complex two-compartment model was justified as it described the drug's disposition equally well.

Pharmacokinetic Disposition Models for Lanreotide
Formulation/RoutePopulationModel TypeEstimated Volume of Distribution (Vd)Source
Immediate-Release / IV BolusHealthy SubjectsThree-Compartment Open Model15.1 L ipsen.com
Autogel / Deep SubcutaneousGEP-NET PatientsOne-Compartment Model18.3 L nih.govnih.gov

The sustained-release profile of Somatuline Autogel is a key feature of its design, and understanding its absorption mechanism is critical. Pharmacokinetic analyses in patients with GEP-NETs have characterized the complex absorption process from the subcutaneous depot. nih.govnanets.netyoutube.comfda.gov

The absorption of lanreotide Autogel is uniquely described by a model incorporating two parallel pathways:

First-Order Kinetics : This process describes a scenario where the rate of drug absorption is directly proportional to the amount of drug remaining at the absorption site. nih.govnih.gov This means that a constant fraction of the drug is absorbed per unit of time.

Zero-Order Kinetics : In this pathway, the drug is absorbed at a constant rate, regardless of the amount of drug remaining. nih.govnih.gov

This dual mechanism accounts for the observed serum concentration profile of lanreotide following administration of the Autogel formulation. nih.govnih.govfda.gov In healthy subjects, an alternative model was used where the absorption rate was described as decreasing exponentially as a function of the natural logarithm of time. ipsen.com The absolute bioavailability of lanreotide Autogel after deep subcutaneous administration has been calculated to be 63%. ipsen.com

Preclinical studies in animal models provide foundational pharmacokinetic data before human trials. For lanreotide Autogel, pharmacokinetic studies have been conducted in beagle dogs to characterize its profile following a single subcutaneous injection.

In a study involving male beagle dogs, the administration of Somatuline® Autogel resulted in a prolonged-release profile. The half-life (T½), which is the time required for the drug concentration to reduce by half, was found to be long, approximately 198.6 hours. nih.gov This extended half-life in a preclinical species is indicative of the sustained-release properties of the Autogel formulation.

Pharmacokinetic Parameters of Somatuline® Autogel in Beagle Dogs
ParameterValueSource
Maximum Plasma Concentration (Cmax)88.1 ng/mL nih.gov
Half-Life (T½)~198.6 hours nih.gov
Area Under the Curve (AUC0-840h)6,995 ng·h/mL nih.gov

Pharmacodynamic (PD) Modeling Approaches

Pharmacodynamic models for lanreotide Autogel aim to quantify the relationship between the drug concentration in the body and the resulting therapeutic and biological effects. These models are crucial for understanding how the drug affects biochemical markers associated with the conditions it is used to treat.

In the treatment of acromegaly, the primary pharmacodynamic effect of lanreotide is the suppression of growth hormone (GH) and, consequently, insulin-like growth factor 1 (IGF-1). nih.gov Population pharmacodynamic analyses have been conducted to describe the relationship between lanreotide serum concentrations and its effect on these hormones.

The relationship between lanreotide concentration and GH suppression is best described by an inhibitory maximum response (Emax) model . nih.govresearchgate.net This model assumes that the drug effect increases with concentration until it reaches a maximum level (Emax). Research has shown that lanreotide can elicit a maximum reduction in GH of 82%. nih.govresearchgate.net The concentration of lanreotide required to produce 50% of this maximum effect (EC50) was estimated to be 0.206 ng/mL, indicating a high sensitivity of GH secretion to the drug. nih.gov Similarly, the relationship between GH and IGF-1 levels has been described using an Emax model. nih.gov

Studies have demonstrated a clear dose-proportional increase in average minimum lanreotide concentrations at steady state, which correlates with improved hormonal control. nih.gov For instance, after four weeks of treatment, 63% of patients receiving lanreotide Autogel showed a greater than 50% decrease in serum GH levels from baseline, compared to 0% in the placebo group. By week 52, this figure rose to 82%, with 59% of patients achieving normalized IGF-1 levels.

Pharmacodynamic Model Parameters for Lanreotide Effect on GH
ParameterDescriptionValueSource
ModelRelationship between Lanreotide and GHInhibitory Emax Model nih.govresearchgate.net
EmaxMaximum Reduction in GH82% nih.govresearchgate.net
EC50Concentration for 50% of Emax0.206 ng/mL nih.gov

In the context of neuroendocrine tumors (NETs), Chromogranin A (CgA) is an important biomarker that can reflect tumor load and growth. nanets.net Integrated PK/PD modeling has been used to establish a quantitative relationship between lanreotide Autogel, serum CgA levels, and clinical outcomes like progression-free survival (PFS). nanets.netyoutube.com

The effect of lanreotide on CgA dynamics is described by a direct inhibitory Emax model , similar to its effect on GH. nanets.netyoutube.comfda.gov This model quantifies the suppressive effect of lanreotide concentrations on CgA levels. The estimated lanreotide concentration required to achieve half of the maximum inhibitory effect (C50) on CgA was 5.6 ng/mL. fda.gov

This modeling framework provides a deeper understanding of the treatment's effect on a surrogate endpoint (CgA) and its link to the ultimate clinical endpoint (PFS). nanets.net The models have shown that a decrease in CgA from baseline significantly reduces the hazard of disease progression. youtube.comfda.gov This quantitative relationship supports the utility of CgA as a monitoring biomarker and highlights the antitumor efficacy of lanreotide Autogel in GEP-NETs. fda.gov

Emax Models for Biological Inhibition

The relationship between the serum concentration of Lanreotide Autogel and its biological effects, particularly the inhibition of hormones, is effectively characterized by the inhibitory maximum response (Emax) model. This model is crucial for understanding the dose-response relationship and predicting the extent of hormonal suppression.

In patients with acromegaly, population pharmacodynamic analyses have demonstrated that an inhibitory Emax model best describes the effect of lanreotide on serum growth hormone (GH) concentrations. nih.govresearchgate.net This model allows for the possibility of incomplete inhibition, meaning that even at maximum effect, the hormone is not completely abolished. nih.govresearchgate.netfrontiersin.org Research has shown that lanreotide can elicit a maximum reduction in GH of 82%. nih.govresearchgate.net

Key parameters from these models provide insight into the potency and effectiveness of the drug. For instance, the serum concentration of lanreotide that elicits half of the maximum inhibitory effect (EC50) has been estimated at 0.206 ng/mL, indicating a high sensitivity to the drug. nih.govresearchgate.net However, there is a predictably high interpatient variability in this response, estimated at 200.75%, which reflects the wide range of dosing regimens required to achieve hormonal control in different individuals. nih.govresearchgate.net The estimated baseline GH level (E0) in treated patients was 8.63 ng/mL. nih.govresearchgate.net

The Emax model has also been applied to describe the inhibitory effect of lanreotide on Chromogranin A (CgA), a biomarker for neuroendocrine tumors (NETs). This modeling is instrumental in linking the drug's pharmacokinetics to its pharmacodynamic effect on this key tumor marker.

Pharmacodynamic Parameters of Lanreotide Autogel Based on Emax Modeling
ParameterValueDescription
Maximum Inhibition (Emax) of GH82%The maximum percentage reduction in Growth Hormone (GH) concentration. nih.govresearchgate.net
EC50 for GH Inhibition0.206 ng/mLThe serum concentration of lanreotide that produces 50% of the maximum inhibitory effect on GH. nih.govresearchgate.net
Baseline GH (E0)8.63 ng/mLEstimated baseline GH concentration in the studied patient population. nih.govresearchgate.net
Interpatient Variability in EC50200.75%The degree of variation in the EC50 value among different patients. nih.govresearchgate.net

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) modeling provides a quantitative framework to link the time course of drug concentrations in the body (pharmacokinetics) with the pharmacological effect (pharmacodynamics). For Lanreotide Autogel, these models are essential for optimizing treatment strategies by predicting the effect of different dosing regimens on biomarkers and clinical outcomes.

Semi-Mechanistic PK/PD Model Development

Semi-mechanistic PK/PD models have been developed to describe the quantitative relationship between Lanreotide Autogel, its effect on biomarkers, and clinical endpoints. These models incorporate physiological and biological mechanisms to better understand the drug's effects.

For patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs), an integrated PK/PD model was established to link lanreotide concentrations with serum Chromogranin A (CgA) levels and, ultimately, with progression-free survival (PFS). The pharmacokinetic component of this model describes lanreotide serum profiles using a one-compartment disposition model. The absorption process is uniquely characterized by two parallel pathways, following both first-order and zero-order kinetics, to accurately reflect the sustained-release profile of the Autogel formulation.

The pharmacodynamic component of the model utilized an inhibitory Emax relationship to describe the dose-dependent decrease in CgA levels induced by lanreotide. This integrated approach successfully described the time profiles of lanreotide, the dynamics of CgA, and their relationship with PFS.

Pharmacokinetic Parameters for Lanreotide Autogel in GEP-NET Patients
ParameterEstimated ValueDescription
Apparent Volume of Distribution18.3 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Apparent Total Serum Clearance513 L/dayThe rate at which a drug is cleared from the body for a typical 74 kg patient.
Absorption ModelOne-compartment with parallel first- and zero-order absorptionDescribes the process by which the drug enters the systemic circulation.

Predictive Modeling of Pharmacological Responses in Preclinical Settings

Predictive modeling in preclinical settings aims to forecast the pharmacological response of a drug in animal models or in-vitro systems before human trials. This allows for early assessment of efficacy and helps in dose selection for clinical studies.

While comprehensive preclinical predictive models for Lanreotide Autogel are not extensively detailed in the available literature, in-vitro studies provide foundational data for such models. For instance, studies in human bronchopulmonary neuroendocrine tumor (BP-NET) cell lines (NCI-H720 and NCI-H727) have shown that lanreotide can decrease the cell number in a dose-dependent manner, particularly when used in combination with other signaling inhibitors like BYL719 (a PI3K inhibitor) and everolimus (B549166) (an mTOR inhibitor). frontiersin.org This demonstrates a direct antiproliferative effect that could be modeled to predict tumor cell response based on drug concentration. frontiersin.org Such preclinical data are vital for developing more complex models that can eventually be translated to predict clinical outcomes. However, specific semi-mechanistic or population-based predictive models of pharmacological response in animal models for Lanreotide Autogel were not identified in the reviewed literature.

Time-to-Event Modeling in Preclinical Disease Progression Studies

Time-to-event (TTE) modeling is a statistical method used to analyze the time it takes for a specific event to occur, such as disease progression or death. In preclinical research, TTE models can be used to evaluate the effect of a drug on delaying disease progression in animal models of chronic diseases like cancer.

For Lanreotide Autogel, TTE modeling has been applied robustly in the analysis of clinical trial data. For example, in the CLARINET study involving patients with GEP-NETs, a parametric time-to-event model was developed to relate CgA levels to progression-free survival (PFS). This model demonstrated that decreases in CgA from baseline significantly reduced the hazard of disease progression. Specifically, a Weibull model distribution was used to characterize the time to progression.

Despite its utility, the application of TTE modeling specifically in preclinical disease progression studies for Lanreotide Autogel is not well-documented in the available scientific literature. Research has predominantly focused on using this methodology to analyze data from human clinical trials to establish the drug's efficacy in terms of delaying tumor progression.

Advanced Research Techniques and Analytical Methodologies for Lanreotide Autogel

Spectroscopic and Microscopic Techniques for Supramolecular Analysis

The prolonged-release characteristic of Lanreotide (B11836) Autogel is dependent on its supramolecular structure. nih.gov A combination of advanced analytical techniques provides a comprehensive understanding of the peptide's self-assembly, molecular mobility, and aggregate structure. nih.govnih.gov

PFG-DOSY NMR is a non-disruptive analytical technique used to characterize the self-assembly of peptides by determining their diffusion coefficients in solution. nih.govsemanticscholar.org This method measures the translational diffusion of molecules, which can be used to understand the size and formation of supramolecular aggregates as described by the Stokes-Einstein equation. semanticscholar.orgresearchgate.net

In the analysis of Lanreotide Autogel, PFG-DOSY experiments have been utilized to determine the diffusion coefficient (−logD) of the peptide aggregates. semanticscholar.org Research has shown that the formulation's counterion, specifically acetic acid, plays a critical role in modulating the self-assembly behavior of lanreotide. researchgate.net By varying the percentage of acetic acid in different formulations, researchers can observe significant changes in the diffusion constants, which correlate to the size of the resulting supramolecular structures. nih.govsemanticscholar.org Formulations with a higher percentage of acetate (B1210297) tend to form larger, cross-linked tubular structures. nih.gov This approach offers a fast, economical, and conservative alternative to standard methods like Scanning Electron Microscopy (SEM) for characterizing these complex macromolecular structures. nih.gov

Lanreotide Autogel FormulationAcetic Acid (AcOH) PercentageDiffusion Coefficient (−logD m²/s)
Somatuline Autogel® (Reference)N/A10.35
AK184104511.0%10.50
AK18410539.5%10.40
AK18410508.0%10.28
AK18410476.5%10.11
AK18410525.0%10.00
Table 1.semanticscholar.org

NMR Imaging (MRI) serves as a complementary technique to DOSY NMR for characterizing the material texture and structure of the gel formulation. nih.govnih.gov Specifically, diffusion-weighted imaging (DWI) is employed, which uses magnetic field gradients to detect the phase dispersion of transverse magnetization caused by the mobility of water molecules within the sample. nih.gov This allows for a non-invasive visualization of the gel's internal structure and homogeneity. Studies integrating MRI with DOSY data have demonstrated its potential as a promising technique for characterizing the texture of peptide-based prolonged-release formulations. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the characterization of structure and function for minuscule samples at the nanometer scale. nih.govafmworkshop.com It is particularly well-suited for biological samples as it can be performed in physiological conditions. nih.gov In the context of Lanreotide Autogel, AFM provides direct visualization of the morphology of the peptide aggregates. nih.govnih.gov

Using the tapping imaging mode to minimize sample disruption, AFM studies have revealed the detailed organization of lanreotide's supramolecular structures. nih.gov Research has shown that formulations with higher acetate percentages exhibit large, cross-linked tubular structures that tend to self-organize into ribbons. nih.gov Conversely, formulations with the lowest acetate percentages are characterized by short, low, and tightly packed tubular structures. nih.gov These findings, which complement the diffusion data from DOSY NMR, provide valuable information regarding the physical organization of the self-assembled nanotubes that are critical to the drug's sustained-release mechanism. nih.govnih.gov

Molecular and Cellular Analysis Techniques

To understand the therapeutic effect of lanreotide, it is essential to analyze its interaction with its molecular target, the somatostatin (B550006) receptors (SSTRs), and the subsequent intracellular events.

Lanreotide exerts its effects by binding primarily to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in neuroendocrine tumors (NETs). mdpi.comsnmjournals.org Profiling the expression of these receptors in tumor cells is crucial for predicting therapeutic efficacy. mdpi.com

Several techniques are used to visualize and quantify SSTR expression. Immunohistochemistry (IHC) is a widely used method to evaluate the SSTR2 status in tumor tissues, and its results have been associated with the therapeutic efficacy of somatostatin analogues. mdpi.com Digital image analysis (DIA) can be employed to provide a more objective and quantitative assessment of SSTR2 immunoreactivity compared to traditional eyeball-based analysis. mdpi.com

Another key technique is in vivo receptor imaging using radiolabeled somatostatin analogues. onderzoekmetmensen.nl For instance, Positron Emission Tomography (PET) imaging with Gallium-68 labeled DOTATATE ([68Ga]-DOTATATE) is used to visualize and quantify SSTR expression and occupancy before and after the administration of lanreotide. onderzoekmetmensen.nl This allows for the assessment of tumor uptake, which is quantified using the standardized uptake value (SUV), providing insight into receptor binding and potential mechanisms of treatment resistance. onderzoekmetmensen.nl

Upon binding to its receptors, lanreotide triggers a cascade of intracellular signaling pathways that lead to its anti-secretory and anti-proliferative effects. researchgate.netnih.gov The analysis of these pathways is critical to understanding its mechanism of action.

The primary anti-secretory effects are mediated through the inhibition of adenylyl cyclase, which lowers cyclic adenosine (B11128) monophosphate (cAMP) levels, the inhibition of voltage-dependent Ca²⁺ channels, and the activation of outward K⁺ channels. researchgate.net The anti-proliferative effects involve the activation of tyrosine phosphatases like SHP-1 and SHP-2, which can modulate key signaling pathways such as the PI3K/Akt and ERK1/2 pathways, ultimately leading to cell cycle arrest or apoptosis. researchgate.netnih.gov

Methodologies to study these pathways include Western Blotting and quantitative Polymerase Chain Reaction (qPCR). Western Blot analysis is used to quantify the expression levels of key proteins within these signaling cascades (e.g., Akt, mTOR, ERK1/2) and to assess their phosphorylation status, which indicates their activation state. nih.govnih.gov For example, studies have used Western Blotting to analyze changes in protein expression in NET cell lines after treatment with lanreotide, both alone and in combination with other inhibitors like everolimus (B549166) or BYL719. nih.govnih.gov This allows researchers to dissect the molecular mechanisms underlying lanreotide's anti-proliferative effects and to investigate potential synergistic interactions with other targeted therapies. nih.gov

Proteomics Applications in Understanding Drug Response Mechanisms

Proteomics, the large-scale study of proteins, is a critical tool for elucidating the mechanisms of action for therapeutic agents like Lanreotide Autogel. creative-proteomics.comnih.gov By analyzing the entire protein complement of cells or tissues, researchers can identify which proteins and signaling pathways are affected by the drug, providing deep insights into its efficacy and the underlying biology of the response. nih.govdntb.gov.ua This approach moves beyond single-target analysis to a holistic view of cellular responses. dntb.gov.ua

A significant application of proteomics in lanreotide research has been in the context of neuroendocrine tumors (NETs). nih.gov While it is known that somatostatin analogs (SSAs) like lanreotide exert antiproliferative effects on NETs, the precise molecular mechanisms have not been fully understood. nih.govenets.org To address this, in-depth proteomic analyses have been conducted on NET cell lines treated with lanreotide. nih.gov

One such study utilized high-resolution mass spectrometry to quantify thousands of proteins in NET cell lines before and after treatment with lanreotide. nih.gov The analysis revealed significant changes in the levels of key regulatory proteins. nih.gov Notably, the study identified a connection between lanreotide treatment and the levels of Adenomatous Polyposis Coli (APC) and survivin, a protein involved in cell survival. nih.gov Following lanreotide treatment, APC levels were found to increase, while survivin levels were reduced. nih.gov This suggests a potential mechanism whereby lanreotide influences cell proliferation pathways. nih.gov Further experiments confirmed that this regulation was dependent on the somatostatin receptor 2 (SSTR2), the primary target of lanreotide. nih.gov

These proteomic findings are crucial as they not only enhance the understanding of how lanreotide functions at a molecular level but also identify new potential therapeutic targets and prognostic factors in NETs. nih.gov For instance, the study highlighted survivin as a possible prognostic marker and a target for combination therapies. nih.gov

Table 1: Key Protein Changes in NET Cell Lines in Response to Lanreotide Treatment

Protein Change Observed Post-Lanreotide Treatment Implied Function/Pathway Reference
Adenomatous Polyposis Coli (APC) Increased Component of the β-catenin suppression complex, anticancer effects. nih.gov
Survivin Reduced Inhibition of apoptosis, promotion of cell proliferation. nih.gov

| Somatostatin Receptor 2 (SSTR2) | Mediates the drug's effect | Primary receptor for lanreotide; its blockade suppressed the observed protein changes. | nih.gov |

Computational and Data Science Approaches

Application of Deep Learning Models in Drug Discovery and Development

Deep learning, a sophisticated subset of machine learning, is revolutionizing the traditionally slow and expensive process of drug discovery. medlines.ukscitechdaily.com These advanced algorithms can analyze vast and complex biological and chemical datasets to identify novel drug candidates, predict their properties, and accelerate the development of targeted therapies. medlines.ukmdpi.com For a specialized therapeutic agent like Lanreotide Autogel, a peptide-based formulation, deep learning models offer significant potential across the development pipeline. nih.gov

The applications of deep learning in this context are multifaceted:

Target Identification and Validation: By analyzing proteomic and genomic data, deep learning can identify and validate potential protein targets for drugs. mdpi.comfrontiersin.org

Predicting Molecular Properties: Models like GeoMol can rapidly predict the three-dimensional shapes of molecules from 2D structural graphs. scitechdaily.com This is particularly crucial for peptide drugs like lanreotide, where the 3D conformation determines its binding affinity to somatostatin receptors. scitechdaily.com

De Novo Drug Design: Reinforcement learning models can be used for de novo drug design, optimizing molecules for desired therapeutic effects. drexel.edu

Predicting Treatment Efficacy: Machine learning models are being developed to identify predictive biomarkers of response to somatostatin analog therapy. mdpi.com One study developed classification models to predict which neuroendocrine tumor patients would experience disease progression after 12 or 18 months of SSA treatment based on baseline clinical factors. mdpi.com The models identified factors such as age, number of metastatic sites, and the primary tumor site as being influential in predicting progression-free survival. mdpi.com Such predictive models could help in stratifying patients and personalizing treatment strategies. mdpi.com

Table 2: Potential Applications of Deep Learning in the Lanreotide Autogel Development Cycle

Development Stage Application of Deep Learning Potential Impact Reference(s)
Early Discovery Identifying novel peptide sequences with high affinity for somatostatin receptors. Acceleration of lead compound identification. medlines.uk
Preclinical Development Predicting 3D molecular structure and binding kinetics. Reducing the need for time-consuming experimental structure determination. scitechdaily.com
Clinical Trials Stratifying patients based on predicted response to therapy. Improving clinical trial efficiency and success rates. mdpi.com

| Post-Market Analysis | Analyzing real-world data to identify novel response patterns. | Enhancing understanding of drug effectiveness in diverse populations. | incitehealth.com |

Big Data Analysis for Identifying Research Patterns

Big data analytics, which involves examining large and varied data sets to uncover hidden patterns and correlations, is a powerful tool in medical research. incitehealth.commdpi.com By analyzing real-world data from sources like national health databases, insurance claims, and large-scale clinical trials, researchers can gain insights into a drug's usage patterns, comparative effectiveness, and long-term outcomes in a broad patient population. incitehealth.comnih.gov

For Lanreotide Autogel, big data analysis has been instrumental in understanding its real-world application, particularly in comparison to other long-acting somatostatin analogues like octreotide (B344500) LAR. nih.gov A nationwide retrospective cohort study in France utilized the National System of Health Data (SNDS), a comprehensive claims database, to compare treatment patterns for patients with neuroendocrine tumors. nih.gov The study included thousands of patients and provided robust, real-world evidence on clinical usage. nih.gov

The analysis revealed significant differences in treatment patterns. Patients initiated on Lanreotide Autogel had a greater median treatment duration compared to those on octreotide LAR (31.8 months vs. 22.1 months). nih.gov Furthermore, the lanreotide group was less likely to discontinue treatment and had a significantly lower percentage of patients who switched to another SSA within the first year (10.4% vs. 22.2%). nih.gov

Table 3: Comparison of Treatment Patterns for Lanreotide Autogel vs. Octreotide LAR in NET Patients (Year 1)

Metric Lanreotide Autogel (n=2,327) Octreotide LAR (n=2,090) Statistical Significance (p-value) Reference
Treatment Switching 10.4% 22.2% < 0.0001 nih.gov

| Use of Rescue Medication | 3.1% | 10.0% | < 0.0001 | nih.gov |

These large-scale analyses of real-world data provide valuable insights that complement the findings from controlled clinical trials. nih.govoup.com They help to understand how a drug is used in routine clinical practice and can highlight potential clinical advantages that inform treatment decisions. nih.gov

Future Research Directions and Unmet Needs for Lanreotide Autogel

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

While lanreotide (B11836) Autogel is well-established for its approved indications, its potential in other pathological conditions is an active area of preclinical investigation. The expression of somatostatin (B550006) receptors (SSTRs) in various tissues beyond the neuroendocrine system provides a rationale for exploring its utility in a broader range of diseases.

Preclinical studies are beginning to investigate the effects of lanreotide in conditions such as fibrosis. In one preclinical model of liver fibrosis induced by bile duct ligation in rats, a long-acting formulation of lanreotide was evaluated for its anti-fibrotic effects. The study found that while lanreotide improved some markers of oxidative stress, such as malondialdehyde and glutathione levels, it did not improve the histopathological or biochemical markers of liver fibrosis nih.gov. These findings, although not demonstrating a direct anti-fibrotic effect in this specific model, highlight the need for further investigation into the potential role of SSAs in fibrotic diseases and the specific mechanisms that may be at play.

Another emerging area of interest is the potential application of lanreotide in treating congenital hyperinsulinism (HI), a condition characterized by dysregulated insulin (B600854) secretion leading to persistent hypoglycemia. While clinical studies have shown some promise, further preclinical research is needed to understand the underlying mechanisms of action and to establish the long-term efficacy and safety in this context.

Advanced Delivery System Innovations

The administration of long-acting injectable formulations like lanreotide Autogel presents unique challenges and opportunities for innovation. Future developments are aimed at improving the patient experience, ensuring consistent drug delivery, and exploring novel formulation technologies.

To enhance the administration and patient experience of Somatuline Autogel, a new state-of-the-art electronic autoinjector is in development ronnyallan.netipsen.comcnets.ca. This motorized device is designed to improve the injection experience for patients, caregivers, and healthcare providers ronnyallan.netipsen.com. The system will feature a reusable electronic injector and a disposable cartridge with a significantly thinner needle, allowing for a controlled and sustained injection ronnyallan.net. This innovation aims to reduce injection-site pain and discomfort, which can be a concern for patients on long-term treatment ronnyallan.net. The development of such "smart" delivery systems represents a significant step towards more patient-centric therapeutic approaches.

The current formulation of this compound is a sustained-release depot that forms self-assembling nanotubes of lanreotide after injection controlledreleasesociety.orgnih.gov. This unique mechanism provides a gradual release of the drug over an extended period controlledreleasesociety.org. While this provides a form of temporal targeting, future research could explore more specific biological targeting strategies. One avenue of investigation could be the development of formulations that preferentially accumulate in tissues with high SSTR expression. Additionally, advancements in the delivery device itself, such as the new electronic autoinjector, aim to improve the precision and consistency of subcutaneous administration, which can be considered a form of targeted delivery to the intended tissue compartment ronnyallan.netresearchgate.netnih.govnanets.netdovepress.com.

Elucidation of Non-Canonical Somatostatin Signaling Pathways

The biological effects of lanreotide are primarily mediated through its interaction with SSTRs, particularly SSTR2 and SSTR5 drugbank.comaiom.it. The canonical signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels nih.govnih.gov. However, there is growing evidence that SSAs can activate a more complex and diverse range of intracellular signaling cascades, often referred to as non-canonical pathways.

Future research will focus on a deeper understanding of these alternative signaling mechanisms. For instance, the concept of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others at the same receptor, is an important area of investigation for SSAs like lanreotide nih.gov. This could explain the diverse and sometimes cell-type-specific effects of the drug.

Potential Non-Canonical Signaling Mechanisms for Lanreotide
Biased Agonism at SSTRs
Preferential activation of specific downstream signaling cascades independent of adenylyl cyclase inhibition.
Crosstalk with other Signaling Pathways
Interaction with pathways such as the TGF-β signaling pathway, potentially modulating cellular responses in a context-dependent manner.
Activation of Protein Tyrosine Phosphatases
Involvement of phosphatases like SHP-1 and SHP-2, which can counteract the activity of growth factor-stimulated tyrosine kinases nih.gov.

Predictive Biomarker Discovery and Validation in Preclinical Models

A significant unmet need in the clinical use of lanreotide is the ability to predict which patients are most likely to respond to treatment. The identification and validation of predictive biomarkers in preclinical models is a critical area of future research that could enable a more personalized approach to therapy.

Preclinical research can aid in the discovery of biomarkers by utilizing various models, including cancer cell lines and patient-derived xenografts, to identify genetic or molecular signatures associated with lanreotide sensitivity or resistance crownbio.com. For example, a preclinical study investigating the effects of lanreotide on a pancreatic neuroendocrine tumor (NET) cell line resistant to the mTOR inhibitor everolimus (B549166) found that lanreotide could overcome this resistance nih.gov. The study also observed an increase in the expression of TNFα, a Th1 cytokine, in the everolimus-resistant cells, suggesting that changes in the cytokine profile could be a potential biomarker of response to lanreotide in this context nih.gov.

Future preclinical studies should focus on systematically evaluating a range of potential biomarkers, including the expression levels of different SSTR subtypes, components of downstream signaling pathways, and markers of the tumor microenvironment. Validating these biomarkers in appropriate preclinical models will be a crucial step before they can be translated into clinical practice to guide patient selection and optimize treatment strategies with lanreotide Autogel crownbio.comaudubonbio.com.

High-Throughput Screening Methodologies for New Lanreotide Analogues

The discovery of novel lanreotide analogues with improved therapeutic profiles is a significant area of future research. High-throughput screening (HTS) methodologies are pivotal in this process, enabling the rapid testing of vast numbers of compounds to identify those with desired biological activity. bmglabtech.comwikipedia.orgatcc.org Given that lanreotide is a peptide analogue of somatostatin, which acts on G-protein coupled receptors (GPCRs), the screening methods employed are typically tailored for this class of targets and peptide-based drug candidates. nih.govnih.govceltarys.com

The primary goal of HTS is to identify "hits" or "leads"—compounds that affect the target in a desired manner—from large compound libraries. bmglabtech.com These initial findings then serve as the starting point for further drug design and optimization. bmglabtech.com

Screening Platforms for Peptide Discovery:

Technologies like phage display and mRNA display are powerful tools for screening extensive libraries of peptide variants. mdpi.comnih.gov

Phage Display: This technique uses bacteriophages to present millions or even billions of different peptides on their surfaces. These libraries can then be screened against a therapeutic target, like a somatostatin receptor, to isolate peptides that bind with high affinity. mdpi.com

mRNA Display: This method allows for the creation of even larger libraries (up to 10¹⁴ variants) and can incorporate non-natural amino acids, expanding the chemical diversity of the peptides being screened. nih.gov

GPCR-Targeted HTS Assays:

Since somatostatin receptors are GPCRs, several HTS assays are designed to measure receptor activation or downstream signaling pathways. nih.govnih.govceltarys.com These cell-based functional assays are crucial for determining if a compound acts as an agonist or antagonist. nih.gov

Key HTS methodologies applicable to the discovery of new lanreotide analogues include:

Ligand-Binding Assays: Historically, radioligand binding assays were used to identify compounds that bind to GPCRs. nih.gov Modern techniques often use fluorescence polarization or homogeneous time-resolved fluorescence (HTRF) to detect binding. nih.govresearchgate.net

Second Messenger Assays: These functional assays measure changes in intracellular second messengers (like cAMP) that occur upon GPCR activation. They are widely used to differentiate between receptor agonists and antagonists. nih.gov

Reporter Gene Assays: In this approach, cells are engineered with a reporter gene (e.g., luciferase or β-lactamase) linked to a responsive element in a signaling pathway. Activation of the GPCR leads to the expression of the reporter gene, which can be detected as a luminescent or fluorescent signal. nih.gov

Calcium Mobilization Assays: For GPCRs that signal through the Gαq pathway, activation leads to an increase in intracellular calcium. Fluorescent dyes that are sensitive to calcium levels can be used to monitor this response in a high-throughput manner using instruments like a Fluorescent Imaging Plate Reader (FLIPR). researchgate.net

The table below summarizes the key HTS methodologies relevant for the discovery of new lanreotide analogues.

MethodologyPrincipleApplication for Lanreotide Analogues
Peptide Display (Phage/mRNA) Displays vast libraries of peptides on a biological scaffold (phage or mRNA) for screening against a target. mdpi.comnih.govIdentification of novel peptide sequences that bind with high affinity and selectivity to specific somatostatin receptor subtypes. mdpi.com
Ligand-Binding Assays Detects the binding of a compound to the target receptor, often by displacing a labeled ligand. nih.govresearchgate.netTo identify new molecules that bind to somatostatin receptors. nih.gov
Second Messenger Assays Measures the change in intracellular signaling molecules (e.g., cAMP) following receptor activation. nih.govTo determine if a new analogue acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov
Reporter Gene Assays Uses a reporter gene (e.g., luciferase) to signal receptor activation through a downstream pathway. nih.govA cost-effective HTS platform for screening large compound libraries for somatostatin receptor activity. nih.gov
Calcium Mobilization Assays Monitors changes in intracellular calcium levels upon activation of specific GPCR pathways. researchgate.netTo screen for analogues that activate somatostatin receptors coupled to the Gαq signaling pathway. researchgate.net

Comparative Research on Formulation Technologies of Somatostatin Analogues

The therapeutic efficacy of somatostatin analogues is heavily dependent on their formulation, which is designed to overcome the short half-life of the native somatostatin peptide. nih.gov Long-acting formulations are crucial for patient compliance and maintaining stable drug levels. controlledreleasesociety.org this compound represents an innovative approach in this field, differing significantly from other available technologies, most notably the microparticle-based systems.

This compound® (Lanreotide): Self-Assembling Nanotubes

The formulation of this compound is a supersaturated aqueous gel containing lanreotide acetate (B1210297) and water. bachem.comfda.gov Its sustained-release mechanism is based on the intrinsic property of lanreotide to self-assemble into supramolecular structures. nih.gov This process involves the formation of dimers, which then arrange into ribbon-like structures that close to form stable nanotubes. bachem.com This creates a drug depot at the deep subcutaneous injection site, from which the lanreotide is slowly released into circulation. fda.govronnyallan.net

Key advantages of the Autogel formulation include:

Ready-to-Use: It is supplied in a pre-filled syringe, eliminating the need for reconstitution. controlledreleasesociety.orgronnyallan.net

Subcutaneous Administration: Unlike intramuscular injections required for some other formulations, it is administered via deep subcutaneous injection. nih.govcontrolledreleasesociety.org

No Polymers: The formulation is free of polymers like PLGA, relying on the self-assembly of the peptide itself for sustained release. bachem.comronnyallan.net

Microparticle Formulations (Octreotide LAR and Lanreotide SR)

A common technology for long-acting somatostatin analogues involves encapsulating the peptide within biodegradable polymer microspheres, typically made of poly(lactic-co-glycolic acid) (PLGA). nih.govnih.govnih.gov Both Sandostatin LAR® (octreotide) and an earlier formulation of lanreotide (lanreotide SR) utilize this approach. nih.gov The drug is released as the polymer matrix biodegrades over time. nih.gov

However, microsphere-based formulations have some inherent disadvantages, such as the need for reconstitution before injection and a more complex manufacturing process. bachem.com There can also be concerns related to the injection process, such as needle clogging. nih.gov

Comparative Analysis

Comparative studies have evaluated the different formulation technologies on various parameters, from administration time to efficacy. While head-to-head clinical trials show similar efficacy in biochemical control and tumor shrinkage between lanreotide Autogel and octreotide (B344500) LAR, differences in the delivery systems are notable. nih.govtheoncologynurse.com Time and motion studies have shown that the pre-filled, ready-to-use nature of the lanreotide Autogel syringe results in significantly shorter preparation and total delivery times compared to the octreotide LAR formulation, which requires reconstitution. nih.gov

The following table provides a comparative overview of the formulation technologies.

FeatureThis compound® (Lanreotide)Microparticle Formulations (e.g., Octreotide LAR)
Technology Self-assembling peptide nanotubes in an aqueous gel. bachem.comronnyallan.netPeptide encapsulated in biodegradable PLGA microspheres. nih.govnih.gov
Release Mechanism Slow dissolution of the drug depot formed by the nanotubes. fda.govDrug diffusion and polymer biodegradation. nih.gov
Preparation Ready-to-use, pre-filled syringe. controlledreleasesociety.orgRequires reconstitution (mixing microspheres with a diluent). ronnyallan.net
Route of Administration Deep subcutaneous injection. nih.govIntramuscular injection. nih.govronnyallan.net
Excipients Water for injection. fda.govBiodegradable polymer (PLGA). nih.gov
Key Advantages Simplified and faster administration, potential for self-injection. controlledreleasesociety.orgnih.govLong history of clinical use. nih.gov

Q & A

Q. What are the standard endpoints for evaluating patient-reported outcomes in clinical trials involving Somatuline Autogel?

  • Methodological Answer : Endpoints should include both biochemical markers (e.g., GH/IGF-1 levels) and patient-centric metrics. For example:
  • Primary endpoint : Proportion of patients reporting injection-site pain lasting >2 days (supported by PRESTO 2 data) .
  • Secondary endpoints : Daily life interference due to pain, patient satisfaction scores (e.g., HomeLAN survey reported 95.5% satisfaction with at-home administration) .
    Standardized surveys (e.g., e-surveys in PRESTO 2) and validated scales (e.g., Likert scales for satisfaction) ensure consistency. Ensure blinding where feasible and stratify by disease subtype (e.g., GEP-NETs vs. acromegaly) to reduce bias.

Q. How should syringe design attributes be standardized in comparative studies of this compound and other somatostatin analogs?

  • Methodological Answer : Use simulated-use studies (e.g., PRESTO 3) to assess key attributes:
AttributeExample Metrics
Ease of useTime to prepare/inject, nurse preference ratings
Plunger sturdinessForce required for injection, leakage rates
Contamination riskPost-injection sterility tests
Randomize syringe order to mitigate practice bias and employ blinded assessors for objective ratings. Subgroup analyses by region (e.g., Europe vs. US) should account for variability in healthcare protocols .

Advanced Research Questions

Q. How can contradictory findings in subgroup analyses (e.g., regional differences in syringe preference) be reconciled?

  • Methodological Answer :
  • Statistical approach : Use mixed-effects models to adjust for covariates like prior syringe experience (e.g., 63.2% of European nurses treated NETs vs. 69.2% in the US) .
  • Sensitivity analysis : Exclude outliers (e.g., nurses with <1 year of experience) to validate robustness .
  • Qualitative contextualization : Regional preferences may reflect differences in training (e.g., EU emphasis on prefilled syringes vs. US familiarity with assembly-based devices) . Report confidence intervals (e.g., 95% CI for preference rates) to quantify uncertainty .

Q. What meta-analytic strategies are appropriate for comparing this compound with other SRIF analogs (e.g., octreotide LAR) in acromegaly trials?

  • Methodological Answer :
  • Data harmonization : Pool studies with comparable endpoints (e.g., GH normalization rates, adverse event profiles) while adjusting for assay variability (e.g., IGF-1 inter-lab differences) .
  • Risk-of-bias assessment : Use tools like ROB-2 to evaluate selection bias (e.g., non-randomized studies may overestimate efficacy) .
  • Network meta-analysis : Rank interventions by efficacy/safety (e.g., noninferiority of this compound vs. octreotide LAR in symptom control) . Include sensitivity analyses to address heterogeneity in dosing schedules (e.g., 60–120 mg/28 days vs. 10–30 mg/4 weeks).

Reproducibility Guidelines

  • Protocol transparency : Document syringe handling (e.g., storage at 2–8°C, temporary ambient storage ≤72 hours) .
  • Data sharing : Publish raw metrics (e.g., force measurements for plunger use) in supplementary materials to enable replication .
  • Ethical compliance : Adhere to NIH guidelines for preclinical reporting and patient consent (e.g., HomeLAN survey ethics approval) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.